molecular formula C15H11F2N3O B5511508 N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide

N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5511508
M. Wt: 287.26 g/mol
InChI Key: WIQFKHSLUMXFSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives, including N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, represent a versatile class of compounds with significant synthetic and application interest due to their unique structural and functional properties. These compounds are recognized for their potential in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation processes. For example, the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was synthesized through these reactions, providing a basis for understanding the synthetic routes applicable to related structures (Qin et al., 2019).

Scientific Research Applications

Imidazo[1,5-a]pyridine in N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine structure, a relative of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have shown potential in various chemical syntheses and catalytic processes (Alcarazo et al., 2005).

Functionalization of Pyridine Derivatives

In the context of chemical synthesis, the reaction of pyridine derivatives, closely related to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, with various agents like acid chlorides and amines has been explored. This process leads to the generation of various imidazo[1,2-a]pyridine derivatives with potential applications in medicinal chemistry and organic synthesis (Yıldırım et al., 2005).

Continuous Flow Synthesis

The imidazo[1,2-a]pyridine framework is utilized in the continuous flow synthesis of complex molecules. This approach represents a significant advancement in synthesizing these compounds, including derivatives of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, enhancing efficiency and scalability in pharmaceutical and chemical manufacturing (Herath et al., 2010).

Antimycobacterial Properties

Imidazo[1,2-a]pyridine derivatives, including structures similar to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been identified as novel antimycobacterial leads. Their synthesis and structural activity relationships have been explored for potential use in treating tuberculosis and other mycobacterial infections (Ramachandran et al., 2013).

Modification Strategies to Reduce Metabolism

In drug development, specific modifications to the imidazo[1,2-a]pyridine system, such as those in N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been explored to reduce metabolism by enzymes like aldehyde oxidase. These strategies are vital in enhancing the drug's stability and efficacy in biological systems (Linton et al., 2011).

Future Directions

The future directions for the research on “N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide” could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in medicinal chemistry .

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c16-12-3-1-10(7-13(12)17)8-19-15(21)11-2-4-14-18-5-6-20(14)9-11/h1-7,9H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFKHSLUMXFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=CN3C=CN=C3C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide

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